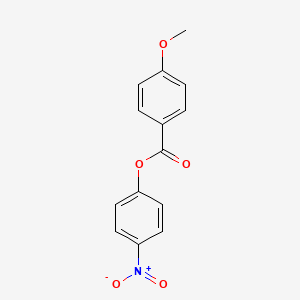

4-Nitrophenyl 4-methoxybenzoate

Descripción general

Descripción

4-Nitrophenyl 4-methoxybenzoate is an organic compound with the molecular formula C14H11NO5. It is known for its yellow crystalline appearance and is soluble in organic solvents like ethanol and dimethylformamide, but nearly insoluble in water . This compound is often used in organic synthesis, particularly in esterification reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrophenyl 4-methoxybenzoate can be synthesized through the reaction of 4-methoxybenzoic acid with 4-nitrophenol in the presence of a suitable dehydrating agent. The reaction typically involves the following steps:

Reaction Setup: Dissolve 4-methoxybenzoic acid and 4-nitrophenol in an appropriate solvent such as dichloromethane.

Dehydration: Add a dehydrating agent like dicyclohexylcarbodiimide (DCC) to the reaction mixture to facilitate the formation of the ester bond.

Crystallization: After the reaction is complete, the mixture is subjected to crystallization to obtain pure this compound crystals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for mixing, heating, and crystallization can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and a base or acid, it can hydrolyze to form 4-methoxybenzoic acid and 4-nitrophenol.

Reduction: It can be reduced to form 4-aminophenyl 4-methoxybenzoate using reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Reduction: Sodium borohydride or other suitable reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 4-Methoxybenzoic acid and 4-nitrophenol.

Reduction: 4-Aminophenyl 4-methoxybenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Applications

Formation of Carbamates and Carbonates

One of the primary applications of 4-nitrophenyl 4-methoxybenzoate is in the synthesis of carbamates and carbonates. It acts as a versatile reagent for creating stable linker systems for bioconjugation purposes. The compound can be reacted with nucleophiles in the presence of amines to yield carbamate derivatives, which are crucial in medicinal chemistry and peptide synthesis .

Enzyme Kinetics Studies

The hydrolysis of 4-nitrophenyl esters, including this compound, has been extensively studied to understand enzyme kinetics. The rate of hydrolysis can be influenced by substituents on the aromatic rings, allowing researchers to analyze enzyme mechanisms and substrate specificity . For instance, variations in electronic properties of substituents can significantly alter the reaction rates, providing insights into enzyme catalytic efficiency.

Biological Applications

Antimicrobial Activity

The biological activity of this compound is primarily attributed to its hydrolysis product, 4-nitrophenol. This compound exhibits antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .

Bioconjugation Techniques

Due to its reactive nature with nucleophiles, derivatives of this compound are employed in bioconjugation techniques. These derivatives can facilitate the attachment of biomolecules to surfaces or other substrates, enhancing the development of biosensors and targeted drug delivery systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, in hydrolytic reactions, the compound acts as a substrate for esterases, which catalyze the cleavage of the ester bond, resulting in the formation of 4-methoxybenzoic acid and 4-nitrophenol. The nitro group in the compound can also undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a methoxybenzoate group.

4-Nitrophenyl benzoate: Contains a benzoate group instead of a methoxybenzoate group.

4-Nitrophenyl 4-chlorobenzoate: Similar structure with a chloro substituent instead of a methoxy group.

Uniqueness

4-Nitrophenyl 4-methoxybenzoate is unique due to the presence of both a nitro group and a methoxybenzoate group, which confer distinct chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the nitro group makes it a versatile intermediate for further chemical modifications .

Actividad Biológica

4-Nitrophenyl 4-methoxybenzoate is a compound that has garnered attention due to its biological activity, particularly through its hydrolysis product, 4-nitrophenol. This article reviews the existing literature on the biological activity of this compound, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is , characterized by a nitrophenyl group and a methoxybenzoate moiety. Its structure influences its reactivity and biological interactions.

The primary biological activity of this compound is linked to its hydrolysis to 4-nitrophenol, which can be monitored spectrophotometrically. The hydrolysis reaction is catalyzed by various enzymes, including lipases and proteases. Studies have shown that the rate of hydrolysis can be affected by the electronic properties of substituents on the aromatic rings, as analyzed using the Hammett equation .

Kinetic Studies

Kinetic studies reveal that the hydrolysis of nitrophenyl esters exhibits a change in the rate-determining step depending on the enzyme used. For instance, when cleaved by trypsin, the reaction kinetics demonstrated a significant increase in absorbance at , indicating the formation of 4-nitrophenol .

| Enzyme | Rate Constant (k) | pH Conditions |

|---|---|---|

| Lipase | pH 7 | |

| Trypsin | pH 8 | |

| Nattokinase | pH 6 |

Antimicrobial Activity

The hydrolysis product, 4-nitrophenol, exhibits notable antimicrobial properties. Research indicates that it can inhibit bacterial growth effectively. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

Study on Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 4-nitrophenol derived from this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be for Staphylococcus aureus and for Escherichia coli .

Application in Drug Development

Research into the use of 4-nitrophenyl esters has shown potential in drug delivery systems where enzymatic activation is required. The ability to release active pharmaceutical ingredients upon hydrolysis makes these compounds valuable in developing targeted therapies .

Propiedades

IUPAC Name |

(4-nitrophenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-12-6-2-10(3-7-12)14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFAAEZPGJXBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323474 | |

| Record name | 4-Nitrophenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-46-2 | |

| Record name | 7464-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.